7-aminoisoquinolin-1(2H)-one

Catalog No.
S690111
CAS No.
174302-46-6
M.F
C9H8N2O
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-aminoisoquinolin-1(2H)-one

CAS Number

174302-46-6

Product Name

7-aminoisoquinolin-1(2H)-one

IUPAC Name

7-amino-2H-isoquinolin-1-one

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,10H2,(H,11,12)

InChI Key

YLYZPUIUNDCIRG-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CNC2=O)N

Canonical SMILES

C1=CC(=CC2=C1C=CNC2=O)N

The exact mass of the compound 7-aminoisoquinolin-1(2H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-Aminoisoquinolin-1(2H)-one is a heterocyclic compound featuring the isoquinolinone core structure. This scaffold is recognized in medicinal chemistry as a privileged pharmacophore for inhibiting Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA damage repair. [1] Its value in a procurement context is primarily as a functionalized chemical intermediate, where the 7-amino group serves as a key synthetic handle for creating diverse libraries of potent PARP inhibitors for research in oncology and cellular biology. [2]

In the isoquinolinone class of PARP inhibitors, the position of the amino substituent is not interchangeable and dictates biological activity. Substituting 7-aminoisoquinolin-1(2H)-one with its positional isomer, 5-aminoisoquinolin-1-one, results in a fundamentally different pharmacological profile. The 5-amino isomer and its derivatives show a distinct and pronounced selectivity for the PARP-2 isoform over PARP-1. [1] Therefore, selecting the 7-amino isomer is a deliberate choice for researchers aiming to develop inhibitors with a different selectivity profile, potentially targeting PARP-1 or exploring structure-activity relationships (SAR) that are inaccessible from the 5-amino starting point. This makes the two isomers distinct, non-equivalent building blocks for procurement.

Precursor Suitability: Enables Access to Potent, Sub-Micromolar PARP-1 Inhibitors

The primary procurement value of 7-aminoisoquinolin-1(2H)-one is its demonstrated utility as a precursor to highly potent PARP-1 inhibitors. Simple derivatization of the 7-amino group, such as acetylation to form N-(1-oxo-1,2-dihydro-isoquinolin-7-yl)-acetamide, results in a compound with a PARP-1 IC50 value below 200 nM. [1] This represents a greater than 85-fold increase in potency compared to the unsubstituted isoquinolin-1(2H)-one core (IC50 = 17,000 nM) [2], confirming the 7-amino position as a critical handle for achieving high-affinity enzyme inhibition.

Evidence DimensionPARP-1 Inhibition (IC50)
Target Compound Data< 200 nM (for N-acetyl derivative)
Comparator Or BaselineUnsubstituted Isoquinolin-1(2H)-one: 17,000 nM
Quantified Difference>85x potency increase via derivatization
ConditionsIn vitro enzymatic assay for PARP-1 inhibition.

This demonstrates that procuring this specific isomer provides a validated and efficient starting point for synthesizing potent PARP-1 inhibitors for research applications.

Strategic Differentiation: Avoids Inherent PARP-2 Selectivity of the 5-Amino Isomer

A critical procurement differentiator is the distinct isoform selectivity profile compared to the commonly used 5-aminoisoquinolin-1-one isomer. The 5-amino isomer is a significantly more potent inhibitor of PARP-2 (IC50 = 530 nM) than PARP-1 (IC50 = 3,800 nM), demonstrating an inherent ~7.2-fold selectivity for PARP-2. [1] For research programs focused on developing PARP-1 selective inhibitors or avoiding the PARP-2-biased pharmacology of the 5-substituted series, the 7-aminoisoquinolin-1-one scaffold is the more appropriate strategic starting material.

Evidence DimensionPARP Isoform Selectivity (PARP-1 IC50 / PARP-2 IC50)
Target Compound DataScaffold for PARP-1 focused development (avoids PARP-2 bias)
Comparator Or Baseline5-Aminoisoquinolin-1-one: ~7.2-fold selective for PARP-2 (3800 nM / 530 nM)
Quantified DifferenceFundamentally different isoform selectivity starting point
ConditionsIn vitro enzymatic assays for human PARP-1 and PARP-2 inhibition.

Choosing this compound over its 5-amino isomer is a key decision to direct medicinal chemistry efforts away from a PARP-2 selective profile.

Precursor for Medicinal Chemistry Library Synthesis

As a functionalized building block, this compound is ideally suited for the synthesis of focused compound libraries. The 7-amino group can be readily acylated, alkylated, or used in coupling reactions to explore the structure-activity relationships around the isoquinolinone core, aiming for novel inhibitors with high potency. [1]

Development of Potent PARP-1 Inhibitors for Cellular Assays

Based on evidence that simple modification of the 7-amino group yields sub-micromolar PARP-1 inhibitors [1], this compound serves as a reliable starting material for developing tool compounds to probe PARP-1 function in cell-based DNA damage and repair assays.

Scaffold for Investigating PARP-1 vs. PARP-2 Isoform Selectivity

Given that the alternative 5-aminoisoquinolin-1-one scaffold demonstrates a clear bias towards PARP-2 inhibition [2], this 7-amino isomer is the logical choice for synthetic programs aiming to achieve PARP-1 selectivity or to systematically compare how substituent placement governs isoform affinity.

XLogP3

0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

7-Aminoisoquinolin-1(2H)-one

Dates

Last modified: 08-15-2023

Explore Compound Types